molecular formula C5H9ClO2S B14357107 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one CAS No. 96242-88-5

5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one

Cat. No.: B14357107
CAS No.: 96242-88-5
M. Wt: 168.64 g/mol
InChI Key: HYOVPQYZUVXCHI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one can be achieved through several methods. One common approach involves the reaction of thiourea with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation . Another method involves the reaction of allyl isothiocyanate with chlorine at temperatures ranging from 0°C to 150°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound’s sulfur and oxygen atoms also play a role in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one is unique due to its oxathiolan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of sulfur and oxygen atoms in the ring makes it a versatile compound for various applications .

Properties

CAS No.

96242-88-5

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

5-(chloromethyl)-2-methyl-1,3-oxathiolane 3-oxide

InChI

InChI=1S/C5H9ClO2S/c1-4-8-5(2-6)3-9(4)7/h4-5H,2-3H2,1H3

InChI Key

HYOVPQYZUVXCHI-UHFFFAOYSA-N

Canonical SMILES

CC1OC(CS1=O)CCl

Origin of Product

United States

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